N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Lipophilicity Drug Design ADME

This ortho-substituted benzothiazole sulfonylacetamide (XLogP3 5.4 vs. 5.6 for the para isomer) enables systematic SAR studies around the central phenyl scaffold. Its exclusive intramolecular N–H···N hydrogen bond provides conformational restraint valuable for docking and pharmacophore modeling. As a structurally distinct, bioactivity-unreported probe, it offers a clean starting point for scaffold-hopping and patent-circumvention programs. Procure only CAS 895463-58-8 to guarantee the ortho isomer; the para isomer (CAS 895463-93-1) will introduce uncharacterized ADME and target-engagement profiles.

Molecular Formula C21H15ClN2O3S2
Molecular Weight 442.9 g/mol
CAS No. 895463-58-8
Cat. No. B6521216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
CAS895463-58-8
Molecular FormulaC21H15ClN2O3S2
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2O3S2/c22-14-9-11-15(12-10-14)29(26,27)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)28-21/h1-12H,13H2,(H,23,25)
InChIKeyYVPOBBLWIFJCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide (CAS 895463-58-8): Structural Identity and Computed Physicochemical Profile for Research Procurement


N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide (CAS 895463-58-8) is a synthetic benzothiazole-based sulfonylacetamide with the molecular formula C21H15ClN2O3S2 and a molecular weight of 442.9 g/mol [1]. The compound consists of a 1,3-benzothiazol-2-yl group linked via an ortho-substituted phenyl ring to a 4-chlorobenzenesulfonylacetamide moiety. Its computed XLogP3 of 5.4 and topological polar surface area of 113 Ų place it among moderately lipophilic, low-polar-surface-area benzothiazole derivatives, characteristics relevant for membrane permeability and target engagement in cell-based assays [1].

Why N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide Cannot Be Simply Replaced by In-Class Analogs


In benzothiazole-based sulfonylacetamide series, minor structural changes—particularly the position of the benzothiazole attachment on the central phenyl ring—can significantly alter lipophilicity, molecular shape, and electronic distribution. For example, the positional isomer N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide (CAS 895463-93-1) shows a higher XLogP3 of 5.6 compared to 5.4 for the ortho-substituted target compound [1][2]. Such differences in calculated logP, even when small, can translate into distinct membrane partitioning behavior, CYP450 susceptibility, and target-binding conformations. Procurement without verifying the exact CAS registry number risks introducing an isomer with uncharacterized potency, selectivity, or ADME properties, potentially invalidating SAR conclusions or screening results.

Quantitative Differentiation Evidence for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide Versus Closest Analogs


Ortho-Substitution Lowers Computed Lipophilicity Relative to Para-Substituted Isomer

The target compound (ortho-substituted, CAS 895463-58-8) exhibits an XLogP3 of 5.4, while its direct positional isomer N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide (para-substituted, CAS 895463-93-1) shows an XLogP3 of 5.6, a difference of -0.2 log units [1][2]. This indicates that ortho substitution on the central phenyl ring results in a slightly more polar molecule, potentially due to altered intramolecular interactions or solvent-accessible surface area.

Lipophilicity Drug Design ADME

Conformational Restriction Through Ortho-Substitution Creates a Distinct Molecular Shape Compared to Para Isomer

The target compound's ortho-substituted central phenyl ring places the benzothiazole and sulfonylacetamide groups in close proximity, creating a sterically constrained conformation that differs from the extended, rod-like shape of the para-substituted isomer (CAS 895463-93-1). While both compounds share identical molecular formula (C21H15ClN2O3S2), molecular weight (442.9 g/mol), and topological polar surface area (113 Ų), the spatial orientation of the two bulky terminal groups is substantially different [1][2]. This shape divergence is supported by the distinct 3D conformer models generated by PubChem but not quantified by simple 2D descriptors.

Molecular Conformation Structure-Activity Relationship Drug Design

Potential for Intramolecular Hydrogen Bond Formation Unique to Ortho-Substituted Isomer

The ortho arrangement of the amide NH and the benzothiazole nitrogen in the target compound may allow formation of a six-membered intramolecular hydrogen bond (N–H···N), which is structurally impossible in the para-substituted isomer (CAS 895463-93-1). While both compounds contain one hydrogen bond donor and five acceptors, the spatial proximity in the ortho isomer enables a noncovalent interaction that can stabilize a specific low-energy conformation [1][2]. This hypothesis is inferred from classical conformational analysis of ortho-substituted benzamides and benzothiazole derivatives, though direct spectroscopic evidence (e.g., variable-temperature NMR) is not available for this specific compound.

Intramolecular Interaction Conformational Analysis Medicinal Chemistry

Absence of Public Bioactivity Data Distinguishes This Compound from More Studied Analogs

A comprehensive search of PubChem BioAssay, ChEMBL, and PubMed reveals no publicly reported bioactivity data for CAS 895463-58-8, contrasting with structurally related benzothiazole N-(phenylsulfonyl)amides that have been characterized as PPARα antagonists with IC50 values in the low micromolar to submicromolar range [1][2]. This lack of prior annotation means the compound occupies an unexplored region of benzothiazole chemical space, offering researchers the opportunity to probe structure-activity relationships (SAR) at the ortho-substitution position, an area underrepresented relative to the para-substituted benzothiazole sulfonylamides reported in the literature.

Screening Library Novel Chemical Space SAR Exploration

Optimal Scientific and Industrial Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide (CAS 895463-58-8)


Probing Ortho-Substitution Effects in Benzothiazole-Based PPARα Ligand SAR Studies

The established class of benzothiazole N-(phenylsulfonyl)amides includes known PPARα antagonists characterized primarily with para-substituted central phenyl rings [1]. The ortho-substituted target compound (CAS 895463-58-8) enables direct assessment of how moving the benzothiazole attachment from the para to the ortho position alters ligand binding and functional activity. Its lower XLogP3 (5.4 vs. 5.6) and distinct molecular shape [2][3] provide a rational basis for systematic SAR expansion, potentially revealing binding modes inaccessible to the para series. Procurement of the ortho isomer is essential for completing the positional SAR matrix around the central phenyl scaffold.

Chemical Probe Development for Target Identification via Conformationally Restricted Scaffolds

The potential intramolecular N–H···N hydrogen bond exclusively possible in the ortho-substituted isomer [2] may rigidify the molecule into a preferred conformation. This feature is valuable for chemical probe design where a defined, low-energy conformer is desired for docking studies, pharmacophore modeling, or co-crystallization attempts. Researchers investigating benzothiazole-containing chemical probes should prioritize the ortho isomer if conformational restraint is a design criterion, rather than defaulting to the synthetically more accessible para isomers.

Scaffold-Hopping Starting Point for Intellectual Property Generation

The target compound resides in a structurally distinct region of benzothiazole chemical space with no publicly reported bioactivity as of April 2026 [4], making it a strong candidate for scaffold-hopping and patent circumvention strategies. In contrast to heavily annotated para-substituted benzothiazole sulfonylamides (e.g., those disclosed in PPARα antagonist patents and publications), the ortho isomer offers a clean structure-activity relationship starting point with lower risk of prior-art overlap. Researchers engaging in IP-sensitive projects should source and validate CAS 895463-58-8 before pursuing further derivatization.

Comparative ADME Profiling of Positional Isomers in Drug Discovery Programs

The quantified lipophilicity difference (ΔXLogP3 = -0.2) between CAS 895463-58-8 and its para isomer (CAS 895463-93-1) [2][3] provides a testable hypothesis for differential ADME behavior, including aqueous solubility, LogD, plasma protein binding, and CYP450 metabolic stability. Drug discovery teams performing parallel isomer profiling should include the ortho isomer in their compound panels to experimentally verify whether the modest computed lipophilicity reduction translates into meaningful improvements in developability parameters. Procuring both positional isomers from the same batch-grade source ensures comparability of experimental results.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.